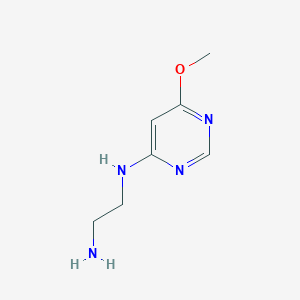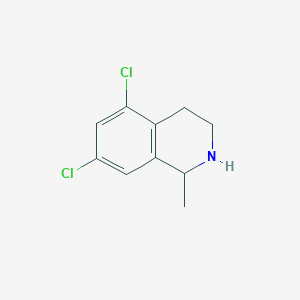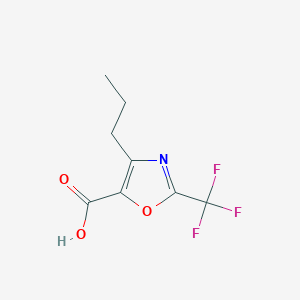
4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a propyl group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable α,β-unsaturated carbonyl compound with an amine and a trifluoromethylating agent under acidic or basic conditions to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the oxazole ring and the introduction of the trifluoromethyl and carboxylic acid groups. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: It may have potential therapeutic applications due to its unique structural features and ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to penetrate biological membranes, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Propyl-2-(trifluoromethyl)-1,3-oxazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid: Lacks the propyl group, which can influence its chemical properties and applications.
4-Propyl-1,3-oxazole-5-carboxylic acid: Lacks the trifluoromethyl group, which can alter its lipophilicity and biological interactions.
Uniqueness
4-Propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and carboxylic acid groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H8F3NO3 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
4-propyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c1-2-3-4-5(6(13)14)15-7(12-4)8(9,10)11/h2-3H2,1H3,(H,13,14) |
InChI Key |
XWJRBJDYAMGVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


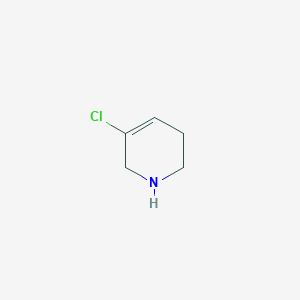
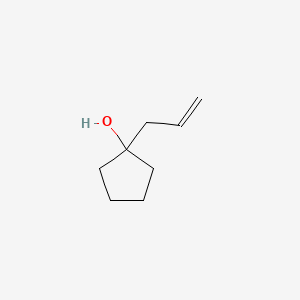
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
amine](/img/structure/B13217036.png)

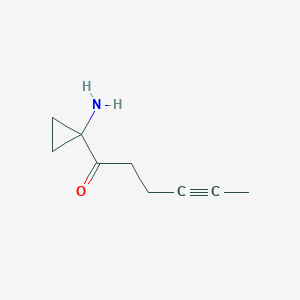
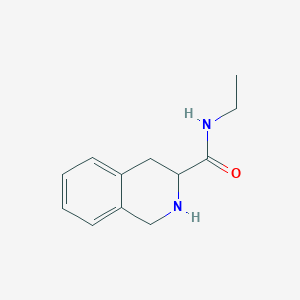
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)

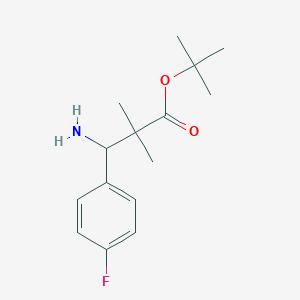

![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
